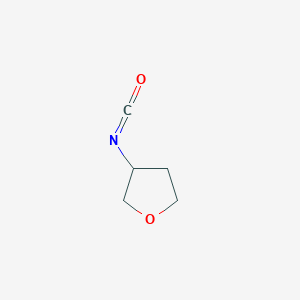
2-Amino-5-Bromthiazol-4-carbonitril
Übersicht
Beschreibung
2-Amino-5-bromothiazole-4-carbonitrile is a useful research compound. Its molecular formula is C4H2BrN3S and its molecular weight is 204.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromothiazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromothiazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
2-Amino-5-Bromthiazol-4-carbonitril-Derivate haben sich als vielversprechend in der Krebsbehandlung erwiesen. Beispielsweise zeigte eine aus dieser Chemikalie synthetisierte Verbindung eine signifikante Zytotoxizität gegenüber sechs Krebszelllinien, was auf ihre Nützlichkeit bei der Entwicklung neuer Antikrebsmittel hindeutet .
Antibakterielle und antimykotische Rollen
Diese Verbindung dient als Ausgangsmaterial für die Synthese von heterozyklischen Analoga mit therapeutischen Rollen, darunter antibakterielle und antimykotische Mittel. Dies unterstreicht ihre Bedeutung bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Infektionen .
Anti-HIV-Aktivität
Die Derivate von this compound werden auch hinsichtlich ihrer potenziellen Anti-HIV-Eigenschaften untersucht, was zur laufenden Forschung nach wirksamen Behandlungen gegen HIV beiträgt .
Antioxidative Eigenschaften
Untersuchungen zeigen, dass diese Verbindung zur Herstellung von Antioxidantien verwendet werden kann. Diese Verbindungen können freie Radikale neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind und zu verschiedenen Krankheiten führen können .
Antitumor-Potenzial
Neben ihren Antikrebsanwendungen wird diese Chemikalie auch auf ihre Antitumoreigenschaften untersucht, die bei der Entwicklung von Behandlungen nützlich sein könnten, die gezielt Tumorzellen bekämpfen .
Anthelminthische Anwendungen
Die anthelminthischen Eigenschaften von this compound-Derivaten machen sie nützlich bei der Entwicklung von Behandlungen gegen parasitäre Würmer, was zur Parasitologie beiträgt .
Entzündungshemmende und analgetische Wirkungen
Diese Derivate sind signifikant bei der Synthese von Verbindungen mit entzündungshemmenden und analgetischen Wirkungen, die potenzielle Linderung für Zustände im Zusammenhang mit Entzündungen und Schmerzen bieten .
Arzneimittelsynthese
this compound ist ein häufig verwendetes Strukturmotiv in der pharmazeutischen Chemie aufgrund seiner breiten Anwendung in der Arzneimittelsynthese, was seine Vielseitigkeit in der pharmazeutischen Forschung unterstreicht .
Für detailliertere Informationen zu jeder Anwendung wären weitere Recherchen und Analysen erforderlich.
Eigenschaften
IUPAC Name |
2-amino-5-bromo-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRSBLKVIBXYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727363 | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944804-79-9 | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)
![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)


![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)





![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)

